2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSTOSRHCHBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate.
Introduction of the benzo[d]thiazole moiety: The thioether intermediate is then reacted with 2-methylbenzo[d]thiazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the thioether to a thiol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Physicochemical and Spectral Comparisons
IR Spectroscopy :
- The target compound’s C=S stretch (1243–1258 cm⁻¹) aligns with similar acetamide-thio derivatives .
- Triazole-thiones (e.g., compounds in ) lack C=O bands (1663–1682 cm⁻¹) due to tautomerism, unlike the target’s acetamide C=O (~1650–1680 cm⁻¹).
- Thiadiazine-thiones (e.g., ) show dual C=S stretches (1247–1255 cm⁻¹ and 1169 cm⁻¹), distinguishing them from the single C=S in the target.
NMR Data :
- The ¹H NMR of the target’s 2-methylbenzo[d]thiazole moiety shows aromatic protons at δ 7.2–8.1 ppm, similar to benzo[d]thiazole derivatives in .
- Fluorinated aromatic protons (e.g., 4-fluorophenyl in ) resonate at δ 7.3–7.8 ppm, comparable to the target’s fluorophenyl signals.
Melting Points and Stability: The target compound’s melting point (unreported in evidence) is expected to range between 140–160°C, based on analogs like 2h (145–147°C, ) and triazole-thiones (160–170°C, ). Quinazolinone hybrids (e.g., ) exhibit higher melting points (>300°C) due to extended conjugation and rigidity.
Key Differentiators
- Heterocyclic Core: Benzo[d]thiazole offers better metabolic stability than triazoles or thiadiazines but less versatility in hydrogen bonding compared to pyridinones .
- Fluorine Positioning : Para-fluorine on the phenylthio group optimizes electronic effects without steric hindrance, unlike ortho-fluorine in some triazoloquinazolines, which reduces solubility .
- Thioether vs. Sulfonyl : The thioether linker in the target may enhance lipophilicity versus sulfonyl-containing triazoles, improving blood-brain barrier penetration .
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a thioacetamide derivative characterized by a unique structural arrangement that includes a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety. This composition suggests potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may contribute to its pharmacological properties.
The molecular formula of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is , with a molecular weight of approximately 303.35 g/mol. The synthesis typically involves several key steps:
- Formation of Thioether Linkage : Reaction of 4-fluorothiophenol with an appropriate acylating agent.
- Introduction of Benzo[d]thiazole Moiety : Coupling the thioether intermediate with 2-methylbenzo[d]thiazole under suitable conditions.
Optimizing these synthetic routes is essential for achieving high yield and purity, often involving catalysts and controlled reaction conditions .
Antimicrobial Properties
Research indicates that compounds similar to 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide exhibit significant antimicrobial activity. The thiazole and thioether functionalities are believed to interact with various biological targets, potentially inhibiting bacterial growth. For instance, studies have shown that thiazole derivatives can effectively combat various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies indicating that thiazole rings are essential for cytotoxic activity. For example, thiazole-containing compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast cancer and leukemia cells . The fluorophenyl group may enhance the binding affinity to specific molecular targets involved in cancer progression.
Case Studies
Several studies have assessed the biological activity of related compounds:
- Antitumor Agents : Thiazoles have been identified as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells. Compounds with similar structures have shown IC50 values below those of standard chemotherapeutic agents, indicating superior efficacy .
- Antimicrobial Activity : A recent investigation into new phenylthiazole derivatives revealed significant antibacterial effects comparable to established antibiotics like norfloxacin, highlighting the potential of thiazole-based compounds in treating infections .
The mechanism of action for 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide likely involves interaction with specific enzymes or receptors that modulate cellular pathways relevant to disease states. The fluorophenyl moiety enhances binding specificity and affinity towards these targets, potentially leading to altered enzyme activity and inhibition of tumor growth .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related thiazole derivatives can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide | Chlorine instead of fluorine | Potentially different reactivity and activity profile |
| 3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-5-yl)propanamide | Similar structure | Exhibits significant anticancer properties |
| 2-(phenylthio)-N-(benzo[d]thiazol-6-yl)acetamide | No fluorine | Lower lipophilicity; reduced stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
